exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane: is a complex organic compound that features a triazole ring and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane typically involves the condensation of 3,5-dimethyl-1,2,4-triazole with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, the compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies .
Medicine: Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties .
Mechanism of Action
The mechanism of action of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the bicyclic structure provides steric hindrance that can enhance binding specificity . This dual interaction mechanism allows the compound to modulate the activity of its targets effectively.
Comparison with Similar Compounds
3,5-Dimethyl-1,2,4-triazole: Shares the triazole ring but lacks the bicyclic structure.
1,2,4-Triazole: A simpler analog with a broader range of reactivity.
Bicyclo[3.2.1]octane derivatives: Similar bicyclic structure but different functional groups.
Uniqueness: The uniqueness of exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane lies in its combination of a triazole ring and a bicyclic octane structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
(1R,5S)-3-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H18N4/c1-7-13-14-8(2)15(7)11-5-9-3-4-10(6-11)12-9/h9-12H,3-6H2,1-2H3/t9-,10+,11? |
InChI Key |
YSBNHAFIMYJNBR-ZACCUICWSA-N |
Isomeric SMILES |
CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)C |
Canonical SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3)C |
Origin of Product |
United States |
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